molecular formula C9H4F2N2O2 B11787117 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile

Cat. No.: B11787117
M. Wt: 210.14 g/mol
InChI Key: FFMXZFZITSEVCM-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a heterocyclic compound featuring a benzo[d]oxazole core substituted with a difluoromethoxy group (-OCF₂) at the 4-position and a nitrile (-CN) group at the 2-position. This compound is structurally distinct from simpler benzoxazoles due to its unique substitution pattern, which influences its physicochemical properties and reactivity .

Properties

Molecular Formula

C9H4F2N2O2

Molecular Weight

210.14 g/mol

IUPAC Name

4-(difluoromethoxy)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H4F2N2O2/c10-9(11)15-6-3-1-2-5-8(6)13-7(4-12)14-5/h1-3,9H

InChI Key

FFMXZFZITSEVCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)N=C(O2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile typically involves the reaction of 4-(difluoromethoxy)benzoic acid with suitable reagents to introduce the oxazole ring and the nitrile group. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and ammonium acetate under reflux conditions .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity
    • 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound can inhibit the proliferation of cancer cells by targeting specific pathways involved in cell survival and apoptosis. For example, compounds in this class have shown effectiveness against various cancer cell lines, suggesting their potential use in cancer therapy .
  • Antimicrobial Properties
    • The compound exhibits antimicrobial activity against several bacterial strains. In vitro studies have demonstrated efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with reported minimum inhibitory concentrations (MICs) indicating significant potential as an antimicrobial agent.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli32
Pseudomonas aeruginosa64
  • Anti-inflammatory Effects
    • Research has also highlighted the anti-inflammatory properties of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile. It may modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Chemical Synthesis

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile serves as an intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions. These reactions can yield different derivatives with tailored biological activities.

Study on Anticancer Activity

A recent study focused on the anticancer potential of derivatives similar to 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile. It was found that these compounds could effectively inhibit the growth of certain cancer cell lines by targeting the FLT3 receptor involved in acute myeloid leukemia treatment .

Study on Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that it possesses significant antibacterial activity, demonstrating its potential application in treating infections caused by resistant bacterial strains.

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets within biological systems. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differences are summarized below:

Compound Name Core Structure Substituents (Position) Molar Mass (g/mol) Key Features
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile Benzo[d]oxazole -OCF₂ (4), -CN (2) ~226.14 High electronegativity, metabolic stability
2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole Benzo[d]oxazole -OCF₂ (2), -C₂H₅ (4) 213.18 Lower polarity due to ethyl group
5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile Benzo[d]oxazole -OCH₂C₆H₅ (5), -CN (2) ~250.25 Increased steric bulk from benzyl group
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile Oxazole -Br (5), -C₆H₃Cl₂ (2) ~317.42 Halogen-rich, high molecular weight

Key Observations :

  • The nitrile group in the target compound enhances polarity compared to alkyl (e.g., ethyl) or aryloxy (e.g., benzyloxy) substituents.
  • Difluoromethoxy (-OCF₂) is more electron-withdrawing than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅), influencing electrophilic substitution reactivity .
Physicochemical Properties
Property 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile 2-(Difluoromethoxy)-4-ethylbenzo[d]oxazole 5-(Benzyloxy)benzo[d]oxazole-2-carbonitrile
Melting Point Not reported (est. 150–200°C) Not reported Not reported
Solubility Moderate in polar aprotic solvents (e.g., DMF) Higher in non-polar solvents due to ethyl Low in water; soluble in DCM, THF
LogP (Est.) ~1.8 (moderate lipophilicity) ~2.5 (higher lipophilicity) ~3.0 (high lipophilicity)

Analysis :

  • The nitrile group increases water solubility compared to ethyl or benzyloxy analogs but reduces lipophilicity.
  • Difluoromethoxy substitution improves metabolic stability compared to non-fluorinated analogs .

Biological Activity

4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.

  • IUPAC Name : 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile
  • Molecular Formula : C10H6F2N2O
  • Molecular Weight : 220.17 g/mol
  • CAS Number : [Not provided in sources]

Antibacterial Activity

Research indicates that benzoxazole derivatives, including 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile, exhibit notable antibacterial properties. For instance, derivatives have shown effectiveness against various bacterial strains:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrileXanthomonas oryzae pv. oryzicola47.6 mg/L
4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrileXanthomonas citri subsp. citri36.8 mg/L

These compounds function by up-regulating succinate dehydrogenase (SDH), which plays a crucial role in bacterial oxidative phosphorylation, thereby inhibiting reproduction .

Anticancer Activity

The anticancer potential of benzoxazole derivatives has been extensively studied. For example, compounds derived from the benzoxazole scaffold have demonstrated cytotoxic effects on various human cancer cell lines:

Cell LineCompoundIC50 (μM)
MCF-7 (Breast Cancer)4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrileModerate to High
A549 (Lung Cancer)4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrileModerate to High
HT-29 (Colon Cancer)4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrileModerate to High

In vitro studies have shown that this compound can induce apoptosis in cancer cells, potentially through the activation of caspase pathways .

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazole derivatives are also noteworthy. They have been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes. This inhibition can lead to reduced production of pro-inflammatory cytokines, contributing to their therapeutic potential in treating inflammatory diseases .

Case Studies

  • Study on Antibacterial Efficacy : A recent study evaluated the antibacterial activity of several benzoxazole derivatives against Xanthomonas species. The results indicated that the introduction of difluoromethoxy groups significantly enhanced antibacterial efficacy compared to non-fluorinated analogs .
  • Cytotoxicity Assessment : In a comparative study assessing the cytotoxic effects of various benzoxazole derivatives on cancer cell lines, 4-(Difluoromethoxy)benzo[d]oxazole-2-carbonitrile was found to be particularly effective against MCF-7 and A549 cells, surpassing the efficacy of traditional chemotherapeutic agents like daunomycin .

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